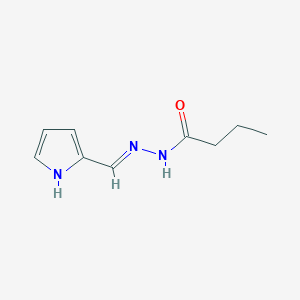
N'-((1H-Pyrrol-2-yl)methylene)butyrohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide is an organic compound that features a pyrrole ring linked to a butanehydrazide moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide typically involves a Knoevenagel condensation reaction. This reaction is carried out between pyrrole aldehydes and butanehydrazide under basic conditions. The reaction is usually performed in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the condensation .
Industrial Production Methods
Industrial production of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrol-2-ylmethylene derivatives: These compounds share a similar pyrrole ring structure and exhibit comparable chemical properties.
Butanehydrazide derivatives: Compounds with a butanehydrazide moiety also show similar reactivity and applications.
Uniqueness
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide is unique due to its specific combination of a pyrrole ring and butanehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
113905-24-1 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
0 |
Synonyms |
Butanoic acid, (1H-pyrrol-2-ylmethylene)hydrazide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



